molecular formula C22H26N2O3 B2376108 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide CAS No. 941905-59-5

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2376108
CAS RN: 941905-59-5
M. Wt: 366.461
InChI Key: QDWLTVCTXVXDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a derivative of tetrahydroquinoline and has been synthesized using different methods.

Scientific Research Applications

Structural Aspects and Properties

Research into amide-containing isoquinoline derivatives has shown that compounds similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide exhibit interesting structural aspects and properties. For instance, studies on isoquinoline derivatives have revealed their ability to form gels upon treatment with mineral acids and to create crystalline salts. These compounds have been observed to form host–guest complexes with enhanced fluorescence emission, indicating potential applications in materials science and sensing technologies (Karmakar et al., 2007).

Antiproliferative Activities

Isoquinoline derivatives have been evaluated for their antiproliferative activities against various human cancer cell lines. Certain derivatives have shown significant activity, particularly against nasopharyngeal carcinoma cell lines, without detectable cytotoxicity against peripheral blood mononuclear cells at specific concentrations. This suggests potential therapeutic applications in cancer treatment (I‐Li Chen et al., 2013).

Synthetic Approaches

New and practical synthetic routes for similar isoquinoline derivatives have been described, highlighting the efficiency and yield improvements in their production. Such advancements in synthesis methods are crucial for the development of pharmaceuticals and research chemicals, enabling easier access to these compounds for further study (Ma Wenpeng et al., 2014).

Catalytic and Sensor Applications

Research into quinoline and isoquinoline derivatives has also explored their use in catalysis and as sensors. For example, certain compounds have been developed as fluorescent sensors with high selectivity for metal ions, such as cadmium over zinc. These findings demonstrate the potential utility of isoquinoline derivatives in environmental monitoring and analytical chemistry (Xiaoyan Zhou et al., 2012).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-4-13-24-19-11-10-18(14-17(19)9-12-22(24)26)23-21(25)15-27-20-8-6-5-7-16(20)2/h5-8,10-11,14H,3-4,9,12-13,15H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWLTVCTXVXDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.